3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide
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Description
3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H24FN3O3S and its molecular weight is 393.48. The purity is usually 95%.
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Scientific Research Applications
Carbon-Sulfur Bond Formation
The development of new variants of the Migita reaction for carbon−sulfur bond formation has been applied to synthesize a former antiasthma drug candidate. This method offers a general approach for thioaryl halide cross-coupling and demonstrates an overall yield advantage in drug synthesis processes (Norris & Leeman, 2008).
Heterocyclic Synthesis
Compounds related to the query have been utilized in the synthesis of various heterocyclic structures, demonstrating their reactivity towards different nitrogen nucleophiles to yield a range of derivatives. This showcases their potential as versatile intermediates in medicinal chemistry (Mohareb et al., 2004).
Fluoropyrazoles as Building Blocks
The synthesis of fluorinated pyrazoles bearing functional groups for further functionalization highlights their importance as building blocks in drug development. These compounds provide a pathway for creating diverse medicinal agents (Surmont et al., 2011).
Antimicrobial Evaluation
Novel compounds synthesized from related structures have undergone antimicrobial evaluation, demonstrating the potential for discovering new therapeutic agents. This includes docking studies to predict biological activity and guide further drug development efforts (Talupur et al., 2021).
Crystal Structure Analysis
The determination of crystal structures of compounds derived from related chemical frameworks supports the understanding of their physical and chemical properties. This knowledge is crucial for designing compounds with desired biological activities (Prabhuswamy et al., 2016).
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c1-23-17(12-16(22-23)14-2-4-15(20)5-3-14)18(25)21-13-19(26-9-8-24)6-10-27-11-7-19/h2-5,12,24H,6-11,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXUWLWFWHQYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCSCC3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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